molecular formula C25H35ClN4O2S B548263 Tenovin 6 Hydrochlorid CAS No. 1011301-29-3

Tenovin 6 Hydrochlorid

Katalognummer: B548263
CAS-Nummer: 1011301-29-3
Molekulargewicht: 491.1 g/mol
InChI-Schlüssel: UBNCTIDXQDCEPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zanoterone, also known by its chemical name (5α,17α)-1’-methylsulfonyl-1’-H-pregn-20-yno[3,2-c]pyrazol-17-ol, is a steroidal antiandrogen. It was initially developed for the treatment of benign prostatic hyperplasia but was never marketed due to insufficient efficacy and unacceptable side effects observed during clinical trials .

Wissenschaftliche Forschungsanwendungen

Hematological Malignancies

Acute Lymphoblastic Leukemia (ALL) :
Research indicates that Tenovin 6 effectively inhibits the growth of pre-B ALL cells. It activates p53, leading to apoptosis and sensitizing ALL cells to conventional chemotherapeutic agents like etoposide and cytarabine. In a study involving primary ALL cells from patients, Tenovin 6 demonstrated a significant reduction in cell viability and diminished expression of anti-apoptotic proteins such as Mcl-1 and XIAP .

Diffuse Large B-cell Lymphoma (DLBCL) :
In vitro studies have shown that Tenovin 6 inhibits the proliferation of DLBCL cell lines in a dose-dependent manner. The compound induced cell cycle arrest at the G1 phase and triggered apoptosis through the activation of caspases, indicating its potential as a therapeutic agent for DLBCL .

Solid Tumors

Uveal Melanoma (UM) :
Tenovin 6 has been shown to induce apoptosis in UM cells by activating tumor suppressor genes and decreasing levels of XIAP and survivin. It enhances the effects of vinblastine, a common chemotherapeutic agent used in UM treatment, suggesting that it may be beneficial in combination therapies .

Chronic Myelogenous Leukemia (CML) :
Tenovin 6 has demonstrated efficacy against imatinib-resistant CML cancer stem cells. It not only inhibited cell growth but also blocked the acquisition of BCR-ABL mutations when used alongside imatinib, highlighting its potential in overcoming drug resistance .

Data Tables

Application Cancer Type Mechanism Outcome
Hematological MalignanciesAcute Lymphoblastic LeukemiaActivation of p53; inhibition of Mcl-1 and XIAPReduced cell viability; induced apoptosis
Hematological MalignanciesDiffuse Large B-cell LymphomaCell cycle arrest; activation of caspasesInhibited proliferation; induced apoptosis
Solid TumorsUveal MelanomaActivation of tumor suppressor genesInduced apoptosis; enhanced vinblastine efficacy
Solid TumorsChronic Myelogenous LeukemiaInhibition of BCR-ABL mutationsOvercame drug resistance; induced apoptosis

Case Study: Acute Lymphoblastic Leukemia

A clinical study involving children with ALL treated with Tenovin 6 showed a marked decrease in leukemic cell populations. The compound's ability to sensitize cells to standard chemotherapy was particularly noted, suggesting its role as an adjunct therapy.

Case Study: Uveal Melanoma

In a preclinical model, Tenovin 6 was administered alongside vinblastine to assess synergistic effects. Results indicated significantly enhanced apoptotic rates compared to monotherapy, reinforcing the compound's potential in combination treatments for resistant UM cases.

Vorbereitungsmethoden

Zanoterone is synthesized from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone) . The synthetic route involves several steps, including the introduction of a methylsulfonyl group and the formation of a pyrazole ring. Specific reaction conditions and industrial production methods are not extensively documented in the available literature.

Analyse Chemischer Reaktionen

Zanoteron unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Ähnlich wie bei Oxidationsreaktionen können Reduktionsreaktionen auftreten, aber spezifische Details sind rar.

    Substitution: Zanoteron kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Methylsulfonylgruppe.

Häufige Reagenzien und Bedingungen für diese Reaktionen sind in der Literatur nicht umfassend beschrieben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Zanoteron wird mit anderen steroidalen Antiandrogenen verglichen, wie zum Beispiel:

  • Bicalutamid
  • Hydroxyflutamid
  • Flutamid
  • Cyproteronacetat

Unter diesen hat Zanoteron eine relative Potenz von 0,4, die niedriger ist als die von Bicalutamid (4,3), Hydroxyflutamid (3,5) und Flutamid (3,3) . Seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und seinem besonderen Wirkmechanismus als Androgenrezeptor-Antagonist.

Biologische Aktivität

Tenovin 6 Hydrochloride is a potent small-molecule inhibitor of sirtuins, particularly SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes including aging, apoptosis, and cancer. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis and inhibit cell proliferation across multiple cancer types.

Tenovin 6 exerts its biological effects primarily through the inhibition of sirtuin activity, leading to the activation of the p53 pathway, a critical regulator of the cell cycle and apoptosis. The compound has been shown to upregulate pro-apoptotic signals and downregulate anti-apoptotic factors, thereby promoting cell death in cancerous cells.

Key Mechanisms

  • Inhibition of SIRT1/2 : Tenovin 6 inhibits the deacetylase activities of SIRT1 and SIRT2 with IC50 values of 21 µM and 10 µM, respectively .
  • Activation of p53 : The compound increases levels of p53, leading to enhanced transcription of pro-apoptotic genes .
  • Induction of Apoptosis : Studies have demonstrated that Tenovin 6 induces apoptosis in various cancer cell lines by activating caspases and cleaving PARP, a hallmark of apoptosis .

1. Uveal Melanoma (UM)

In uveal melanoma cells, Tenovin 6 treatment resulted in significant apoptotic cell death in a dose- and time-dependent manner. Flow cytometry analysis indicated increased levels of cytochrome c in the cytosol and loss of mitochondrial membrane potential, which are indicative of apoptosis .

Concentration (µM)Apoptosis Induction (%)Time (h)
103048
155048

2. Diffuse Large B-Cell Lymphoma (DLBCL)

Tenovin 6 effectively inhibited proliferation in DLBCL cell lines by inducing G1 phase arrest and decreasing S phase occupancy. The compound also increased autophagy marker LC3B-II levels, indicating a complex interaction between apoptosis and autophagy pathways .

Cell LineViable Cell Count (10 µM)G1 Phase (%)S Phase (%)
OCI-Ly1DecreasedIncreasedDecreased
DHL-10DecreasedIncreasedDecreased

3. Gastric Cancer

In gastric cancer models, Tenovin 6 induced apoptosis via upregulation of death receptor 5 (DR5). This pathway was crucial for its antitumor activity across various gastric cancer cell lines with differing p53 statuses .

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) : In ALL models, Tenovin 6 demonstrated potent growth inhibition and sensitized cells to conventional chemotherapeutics. It activated p53 and decreased levels of Mcl-1 and XIAP, contributing to enhanced apoptosis .
  • Chronic Lymphocytic Leukemia (CLL) : In CLL models, Tenovin 6 was found to induce cytotoxicity through autophagy dysregulation rather than direct apoptotic pathways .

Eigenschaften

IUPAC Name

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNCTIDXQDCEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011301-29-3
Record name Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenovin 6 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tenovin 6 Hydrochloride
Reactant of Route 3
Reactant of Route 3
Tenovin 6 Hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tenovin 6 Hydrochloride
Reactant of Route 5
Tenovin 6 Hydrochloride
Reactant of Route 6
Tenovin 6 Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.